Palmatine chloride monohydrate
Overview
Description
Palmatine chloride monohydrate is a protoberberine alkaloid and a major component of herbal preparations mainly used in traditional Chinese, Korean, and Indian medicine . It can be found in various medicinal plants such as Coptis chinensis, Rhizoma coptidis, Corydalis yanhusuo, and Radix tinosporae . It acts as a microbial collagenase inhibitor and a potential anti-infective agent. It possesses many other pharmacological properties such as antioxidant, anti-inflammatory, anticancer, anti-viral, and neuroprotective .
Synthesis Analysis
Palmatine chloride’s hygroscopic stability has been improved by preparing a single crystal of PMT–SSA (C 21 H 20 NO 4 ·C 7 H 5 O 6 S·H 2 O) using the solvent evaporation method . Additionally, 20 new palmatine derivatives were synthesized and examined for their antibacterial activities .
Molecular Structure Analysis
The molecular formula of Palmatine chloride is C21H22ClNO4 . Its molecular weight is 387.86 .
Chemical Reactions Analysis
Palmatine chloride is an orally active and irreversible indoleamine 2,3-dioxygenase 1 (IDO-1) inhibitor . It can also inhibit West Nile virus (WNV) NS2B-NS3 protease in an uncompetitive manner .
Physical And Chemical Properties Analysis
The molecular weight of Palmatine chloride is 387.86 (anhydrous basis) . The molecular formula is C21H22NO4.Cl .
Scientific Research Applications
Improving Hygroscopic Stability of Active Pharmaceutical Ingredients
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Palmatine chloride (PMTCl) is used to improve the hygroscopic stability of active pharmaceutical ingredients (APIs). This is crucial as it affects the storage, transportation, and clinical application of APIs .
- Methods of Application : A single crystal of PMT–SSA (C 21 H 20 NO 4 ·C 7 H 5 O 6 S·H 2 O) is prepared by the solvent evaporation method and characterized. The structure and Hirshfeld surface are analyzed, revealing that π–π stacking plays a crucial role in accumulating PMT–SSA .
- Results : The hygroscopic stability of PMT–SSA is significantly improved compared with that of PMTCl. This may be due to the presence of π–π stacking in the structure of PMT–SSA which improves the hygroscopic stability .
Inhibiting Growth of Human Estrogen Receptor-Positive Breast Cancer Cells
- Scientific Field : Oncology
- Application Summary : Palmatine is used to inhibit the growth of human estrogen receptor-positive breast cancer cells .
- Methods of Application : Palmatine is isolated from the roots of Berberis cretica and its cytotoxic and anti-proliferative effects are investigated in vitro alone and in combination with doxorubicin (DOX) using human ER + /HER2 − breast cancer cell lines .
- Results : Palmatine treatment inhibited the viability and proliferation of breast cancer cells in a dose-dependent manner as demonstrated by MTT and BrdU assays. Palmatine showed a quite similar growth inhibition on breast cancer cells with IC 50 values ranging from 5.126 to 5.805 µg/mL .
Inducing Mitophagy in Various Human Cell Lines
- Scientific Field : Cell Biology
- Application Summary : Palmatine is used to efficiently induce mitophagy in various human cell lines .
- Results : Palmatine specifically induces mitophagy and subsequently stimulates mitochondrial biogenesis. Palmatine did not interfere with mitochondrial function, similar to CCCP, suggesting that palmatine is not toxic to mitochondria .
Neuroprotective Activity
- Scientific Field : Neurology
- Application Summary : Palmatine can be used to treat Alzheimer’s disease, mainly by inhibiting the activity of acetylcholinesterase (AChE), butyrylcholinesterase (BChE) and neuraminidase-1 (NA-1) .
- Results : Research shows that palmatine had antidepressant effects. It was achieved by regulating brain catalase levels, monoamine oxidase-A (MAO-A) activity, lipid peroxidation, plasma nitrite and corticosterone levels .
Regulating Blood Lipid Activity
- Scientific Field : Endocrinology
- Application Summary : Palmatine achieved hypoglycemic effects by inducing insulin release and insulin-mimicking activity .
- Results : In vivo research showed that palmatine reduced serum total cholesterol (TC) and triglycerides (TG) and increased serum high-density lipoprotein cholesterol .
Improved Cognitive Function & Brain Performance
- Scientific Field : Cognitive Neuroscience
- Application Summary : Palmatine can increase your ability to learn new things and improve memory recall .
- Results : It does this by increasing the levels of acetylcholine (ACh) in your brain, which is a neurotransmitter responsible for many cognitive functions such as learning & memory .
Antibacterial and Antiviral Activity
- Scientific Field : Microbiology
- Application Summary : Palmatine has been studied for its potential use in the treatment of various bacterial and viral infections .
- Results : This compound has weak in vitro activity against flavivirus .
Anti-inflammatory Activity
- Scientific Field : Immunology
- Application Summary : Palmatine has been studied for its potential use in the treatment of inflammation .
Treatment of Jaundice, Dysentery, Hypertension, and Liver-Related Diseases
Safety And Hazards
Palmatine chloride is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNSCSNSSZUIT-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047869 | |
Record name | Palmatine chloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmatine chloride monohydrate | |
CAS RN |
171869-95-7 | |
Record name | Palmatine chloride monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Palmatine chloride hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PALMATINE CHLORIDE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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